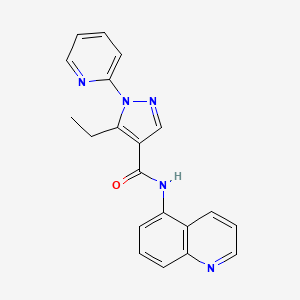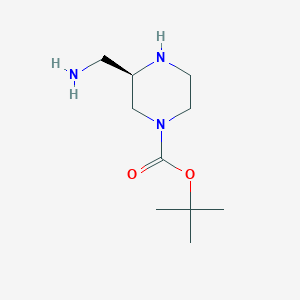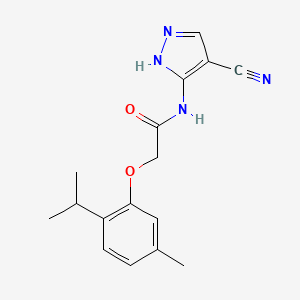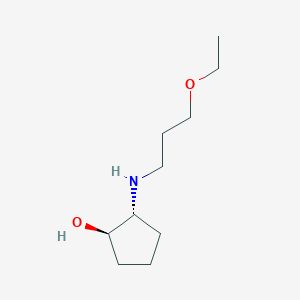![molecular formula C14H12Cl2N2O4S B13366278 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366278.png)
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C14H11Cl2NO4S It is characterized by the presence of a benzamide group linked to a sulfonylamino group, which is further substituted with dichloro and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 3,4-dichloro-2-methoxyaniline, undergoes a nucleophilic substitution reaction with a sulfonyl chloride derivative to form the sulfonylamino intermediate.
Amidation Reaction: The sulfonylamino intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-{[(3,4-Dichloro-2-hydroxyphenyl)sulfonyl]amino}benzamide.
Reduction: Formation of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzylamine.
Substitution: Formation of 2-{[(3,4-Dimethoxy-2-methoxyphenyl)sulfonyl]amino}benzamide.
Wissenschaftliche Forschungsanwendungen
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the dichloro and methoxy groups can enhance binding affinity through hydrophobic interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
- 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzylamine
- 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzyl chloride
Uniqueness
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Eigenschaften
Molekularformel |
C14H12Cl2N2O4S |
|---|---|
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
2-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-22-13-11(7-6-9(15)12(13)16)23(20,21)18-10-5-3-2-4-8(10)14(17)19/h2-7,18H,1H3,(H2,17,19) |
InChI-Schlüssel |
WCGRFTUXOLRHOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)



![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)


![2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B13366270.png)
